Thiazole, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-
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Overview
Description
Thiazole, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl- is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring.
Preparation Methods
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-thiazole typically involves the condensation reaction of dibenzoylmethane and thiosemicarbazide in the presence of acetic acid. This reaction can be carried out under conventional heating or microwave irradiation, both of which yield products of high purity and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its anti-inflammatory and analgesic properties.
Medicine: Research indicates its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action may be due to the inhibition of enzymes like cyclooxygenase, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
3,5-diphenyl-1H-pyrazole: Known for its anti-inflammatory and analgesic activities.
Properties
CAS No. |
112447-59-3 |
---|---|
Molecular Formula |
C24H17N3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C24H17N3S/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)27(26-21)24-25-22(17-28-24)19-12-6-2-7-13-19/h1-17H |
InChI Key |
DQAUSIQSIOZGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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